

# comparison of Trimethoprim lactate with other antifolate antibiotics

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

[Get Quote](#)

## Mechanism of Action and Selectivity

Trimethoprim and related antifolates inhibit the enzyme **dihydrofolate reductase (DHFR)**, which is crucial for the synthesis of tetrahydrofolate (THF). THF is a necessary cofactor for the synthesis of thymidylate, purines, and some amino acids. Inhibiting DHFR disrupts DNA synthesis and leads to cell death [1] [2] [3].

A key to Trimethoprim's utility as an antibiotic is its **strong selectivity** for bacterial DHFR over the human enzyme. Crystallography studies show that Trimethoprim binds differently to the active sites of bacterial and vertebrate DHFR. A major factor in its selectivity is the loss of a potential hydrogen bond between the drug's 4-amino group and a Valine residue (Val115) in the vertebrate enzyme, making it about 50,000 times more potent against bacterial DHFR [1] [2] [3].

The following diagram illustrates the folate biosynthesis pathway and the inhibition points for different antibiotics.

## Folate Biosynthesis and Antibiotic Inhibition



[Click to download full resolution via product page](#)

## Comparative Profile of Antifolate Agents

The table below provides a direct comparison of **Trimethoprim Lactate** with other key antifolate agents across several dimensions relevant to research and development.

| Antifolate Agent                             | Primary Target / Use                            | Key Differentiating Features                                                                                                       | Noted Resistance Mechanisms                                                                                                                            | Research & Clinical Notes                                                                                                                             |
|----------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Trimethoprim (Lactate salt)</b>           | Bacterial DHFR; UTIs, Shigellosis [4]           | High selectivity for bacterial DHFR; Lactate salt improves water solubility [5]; Often used synergistically with sulfonamides [1]. | Plasmid-mediated resistant DHFR enzymes; Overproduction of chromosomal DHFR; Reduced permeability [2] [3].                                             | The lactate salt is suitable for creating liquid formulations in research [5]. Resistance in ~15-19% of <i>E. coli</i> uropathogens is a concern [3]. |
| <b>Sulfonamides (e.g., Sulfamethoxazole)</b> | Dihydropteroate Synthase [6]                    | Inhibits an earlier step in folate synthesis; Synergistic with Trimethoprim (sequential blockade) [1] [6].                         | Altered dihydropteroate synthetase with reduced drug affinity [3].                                                                                     | Rarely used alone due to rapid resistance. The TMP-SMX combination is a first-line treatment for certain opportunistic infections [2].                |
| <b>Methotrexate</b>                          | Human DHFR; Cancer, Autoimmune diseases [7] [2] | Potent inhibitor of human DHFR; Low-dose and high-dose regimens; Toxicity is a major concern [7].                                  | Reduced drug transport; DHFR gene amplification leading to enzyme overproduction [1]. <b>Note:</b> Resistance mechanisms differ from bacterial agents. | Concomitant use with TMP-SMX is contraindicated due to severe, life-threatening toxicity (myelosuppression, nephrotoxicity) [7].                      |
| <b>Pyrimethamine</b>                         | <i>Plasmodium falciparum</i>                    | Selective for the DHFR enzyme                                                                                                      | Point mutations in the <i>pfDHFR</i>                                                                                                                   | A component of Fansidar; Resistance                                                                                                                   |

| Antifolate Agent | Primary Target / Use | Key Differentiating Features                                                        | Noted Resistance Mechanisms                                                                 | Research & Clinical Notes            |
|------------------|----------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------|
|                  | DHFR; Malaria [2]    | of the malaria parasite; Often combined with a sulfonamide (e.g., sulfadoxine) [2]. | gene (e.g., S108N) [2].<br><b>Note:</b> Resistance mechanisms differ from bacterial agents. | is a significant global problem [2]. |

## Experimental Data and Protocols

For a hands-on perspective, here is a summary of key experimental findings and the methodologies used to generate them.

### Experimental Findings on a Novel Co-crystal

A 2023 study synthesized and characterized a 1:1 molar ratio co-crystal of 5-Fluorouracil (5-FU, an antimetabolite) and Trimethoprim, referred to as **Compound 1** [8].

| Experimental Assay                    | Key Finding for Compound 1 vs. Parent Drugs                                             | Implication                                                                    |
|---------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| <b>Solubility</b>                     | Improved water solubility compared to Trimethoprim alone [8].                           | Potentially enhanced bioavailability.                                          |
| <b>Antibacterial Activity</b>         | Much stronger activity against <i>Shigella dysenteriae</i> than Trimethoprim alone [8]. | Enhanced potency against a key pathogen.                                       |
| <b>Anticancer Activity (in vitro)</b> | Higher activity against human breast cancer cells (MCF-7) than 5-FU alone [8].          | Possible dual antibacterial/anticancer application; modified activity profile. |

| Experimental Assay | Key Finding for Compound 1 vs. Parent Drugs           | Implication                               |
|--------------------|-------------------------------------------------------|-------------------------------------------|
| Acute Toxicity     | Much lower toxicity than 5-FU in an animal model [8]. | Improved safety and tolerability profile. |

## Detailed Experimental Protocols

The methodologies from the co-crystal study provide a template for evaluating new antifolate formulations [8].

- **Synthesis of Co-crystal (Compound 1)**

- **Method:** Slow evaporation technique.
- **Procedure:** 5-FU (1 mmol) and Trimethoprim (1 mmol) were separately dissolved in a 1:1 methanol/acetone mixture. The solutions were combined and left undisturbed at room temperature. Colorless crystals formed within 24 hours.
- **Characterization:** The structure was confirmed using single-crystal X-ray diffraction (SCXRD), and the solid form was characterized by Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

- **Equilibrium Solubility Determination**

- **Method:** Shake-flask method.
- **Procedure:** An excess of the compound (API or co-crystal) was added to water and agitated in a shaking water bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours) to reach equilibrium. The concentration of the drug in the saturated solution was then quantified using High-Performance Liquid Chromatography (HPLC).

- **In Vitro Antibacterial Activity Assay**

- **Method:** Broth microdilution or similar to determine Minimum Inhibitory Concentration (MIC).
- **Procedure:** Serial dilutions of the test compound were prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the test bacterium (e.g., *Shigella dysenteriae*) was added to each well. The plates were incubated, and the MIC was recorded as the lowest concentration that prevented visible growth.

- **In Vitro Anticancer Cytotoxicity Assay**

- **Method:** MTT or similar colorimetric assay.
  - **Procedure:** Human cancer cell lines (e.g., MCF-7 breast cancer cells) were seeded in plates and treated with a range of concentrations of the test compound for a specific duration. A yellow tetrazolium salt (MTT) was added, which is reduced to purple formazan by metabolically active cells. The absorbance of the dissolved formazan was measured, and the concentration that inhibits 50% of cell growth (IC50) was calculated.
- **Acute Toxicity Evaluation**
    - **Method:** In vivo animal study.
    - **Procedure:** Animals (e.g., mice) were administered a single high dose of the test compound and observed for mortality and signs of toxicity (e.g., lethargy, changes in motor activity) over a short period (e.g., 14 days). The results are used to estimate the LD50 and compare the relative safety of different compounds.

## Conclusion for Research

For researchers, **Trimethoprim Lactate** remains a valuable tool and a template for designing new DHFR inhibitors. Its main advantages are its well-understood mechanism and high selectivity. The development of co-crystals, as shown in the experimental data, is a promising strategy to improve its physicochemical properties and even unlock new biological activities [8]. The primary challenge moving forward is the global spread of resistance, primarily through plasmid-encoded, insensitive DHFR enzymes [2] [3]. Future research efforts are well-advised to focus on novel compounds that can overcome these resistant DHFR variants while maintaining a favorable safety profile.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. and Trimethoprim nonclassical other an excellent... antifolates [nature.com]
2. Trimethoprim and other nonclassical antifolates an excellent ... [pmc.ncbi.nlm.nih.gov]
3. Trimethoprim Resistance - an overview [sciencedirect.com]

4. Trimethoprim lactate | Bacteriostatic Antibiotic [medchemexpress.com]
5. Trimethoprim Lactate [goldbio.com]
6. . Trimethoprim : A vs Analysis – welzo Other Antibiotics Comparative [welzo.com]
7. Methotrexate and trimethoprim-sulfamethoxazole [pmc.ncbi.nlm.nih.gov]
8. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [comparison of Trimethoprim lactate with other antifolate antibiotics]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b615757#comparison-of-trimethoprim-lactate-with-other-antifolate-antibiotics>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)